REACTION_SMILES
|
[Cl:11][CH2:12][CH:13]1[CH2:14][O:15]1.[Na+:17].[OH-:16].[OH2:18].[OH:1][c:2]1[cH:3][cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1)[CH2:12][CH:13]1[CH2:14][O:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccc(OCC2CO2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:11][CH2:12][CH:13]1[CH2:14][O:15]1.[Na+:17].[OH-:16].[OH2:18].[OH:1][c:2]1[cH:3][cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1)[CH2:12][CH:13]1[CH2:14][O:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccc(OCC2CO2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:11][CH2:12][CH:13]1[CH2:14][O:15]1.[Na+:17].[OH-:16].[OH2:18].[OH:1][c:2]1[cH:3][cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1)[CH2:12][CH:13]1[CH2:14][O:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccc(OCC2CO2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |